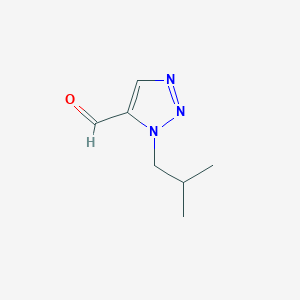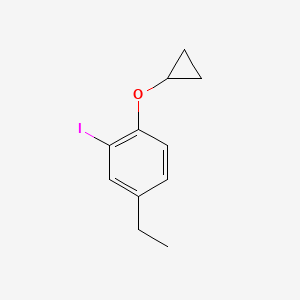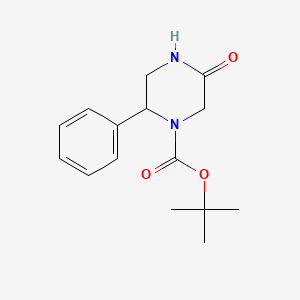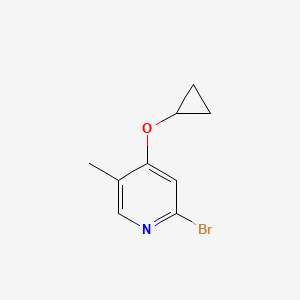![molecular formula C8H7NO4 B14845084 [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol This compound is characterized by a dioxolo ring fused to a pyridine ring, with an acetic acid group attached at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-[1,3]dioxolo[4,5-B]pyridine with n-butyllithium and triisopropyl borate in diethyl ether at -78°C, followed by the addition of water and sodium hydroxide . The mixture is then acidified with hydrobromic acid in acetic acid, and the product is extracted with ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality.
Types of Reactions:
Reduction: The compound can be reduced using common reducing agents, although specific conditions for reduction reactions are less frequently reported.
Substitution: Substitution reactions can occur at the pyridine ring, with various nucleophiles replacing hydrogen atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in dichloromethane at 0°C.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives of the compound.
Aplicaciones Científicas De Investigación
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
[1,3]Dioxolo[4,5-B]pyridin-6-ylboronic acid: This compound shares a similar core structure but has a boronic acid group instead of an acetic acid group.
[1,3]Dioxolo[4,5-B]pyridin-6-ylmethanol: This compound has a methanol group attached at the 6th position instead of an acetic acid group.
Uniqueness: [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetic acid group allows for unique interactions with biological targets and provides a handle for further chemical modifications.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-([1,3]dioxolo[4,5-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)2-5-1-6-8(9-3-5)13-4-12-6/h1,3H,2,4H2,(H,10,11) |
Clave InChI |
LFQQZQGUNMMVRY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)N=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


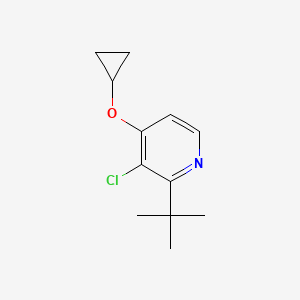
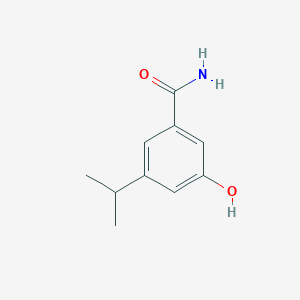
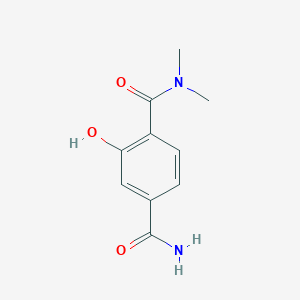
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)

![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

